molecular formula C20H24N4O3S B12595620 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12595620
M. Wt: 400.5 g/mol
InChI Key: BDTCIKYCIJITQO-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature

The compound belongs to the 1,2,4-triazole-acetamide hybrid family, characterized by a triazole core substituted with a butyl group at position 4, a 2-furyl moiety at position 5, and a sulfanyl-acetamide side chain linked to a 4-ethoxyphenyl group. Its IUPAC name, 2-{[4-butyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide , reflects this arrangement.

The molecular formula C₂₀H₂₄N₄O₃S (molecular weight: 400.5 g/mol) underscores its moderate hydrophobicity, with key functional groups contributing to its bioactivity:

  • Triazole ring : Provides hydrogen-bonding capacity and metabolic stability.
  • Butyl chain : Enhances lipophilicity, influencing membrane permeability.
  • 2-Furyl group : Imparts π-π stacking interactions with biological targets.
  • 4-Ethoxyphenyl acetamide : Modulates electronic properties and target selectivity.

A comparative analysis of structurally related compounds reveals distinct features (Table 1):

Compound Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Applications
Target Compound Butyl, 2-furyl, 4-ethoxy 400.5 Under investigation
STK059409 tert-butyl, 4-methoxy 490.6 Preclinical studies
EVT-4361661 2-furyl, nitro 375.4 Antimicrobial research
AKOS002173959 Fluorophenyl 490.6 Kinase inhibition

Table 1: Structural and functional comparison of triazole-acetamide derivatives.

Historical Development of Triazole-Based Acetamide Derivatives

The evolution of 1,2,4-triazole-acetamide hybrids began with early analogs like 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , which demonstrated foundational antimicrobial and anti-inflammatory properties. By the 2010s, researchers optimized substituents to improve pharmacokinetics, leading to derivatives such as N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , which exhibited enhanced blood-brain barrier penetration.

Key milestones include:

  • 2005–2010 : Introduction of sulfur-containing side chains to enhance target binding.
  • 2015–2020 : Incorporation of aryl ether groups (e.g., ethoxyphenyl) to fine-tune solubility.
  • 2020–Present : Use of computational modeling to predict substituent effects on bioactivity.

Significance in Heterocyclic Chemistry and Drug Discovery

The compound’s triazole core acts as a bioisostere for carboxylic acids and amides, enabling reversible interactions with enzymes and receptors. Its 2-furyl and 4-ethoxyphenyl groups synergistically contribute to:

  • Target selectivity : The furyl moiety engages in hydrophobic interactions with protein pockets, while the ethoxy group stabilizes binding via polar contacts.
  • Metabolic resistance : The triazole ring’s stability against oxidative degradation improves half-life compared to imidazole analogs.

Recent studies highlight its potential in:

  • Oncology : Triazole-acetamides inhibit kinases involved in tumor proliferation.
  • Neurology : Derivatives modulate GABA receptors, showing anticonvulsant activity.
  • Infectious diseases : Structural analogs disrupt microbial cell wall synthesis.

A synthetic pathway comparison illustrates methodological advances (Table 2):

Method Reagents Yield (%) Key Advantage
Cyclocondensation Hydrazine, CS₂ 62–68 Scalability
Ullmann coupling CuI, 1,10-phenanthroline 75–80 Regioselectivity control
Microwave-assisted DMF, 150°C 85–90 Reduced reaction time

Table 2: Synthetic routes for triazole-acetamide derivatives.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H24N4O3S/c1-3-5-12-24-19(17-7-6-13-27-17)22-23-20(24)28-14-18(25)21-15-8-10-16(11-9-15)26-4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,25)

InChI Key

BDTCIKYCIJITQO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=CO3

Origin of Product

United States

Biological Activity

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic compound notable for its complex structure, which includes a triazole ring, a furan moiety, and an ethoxyphenylacetamide group. This unique combination of functional groups contributes to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research.

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight : 400.5 g/mol
  • CAS Number : 606111-35-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the triazole ring via the reaction of hydrazine with appropriate carbonyl compounds.
  • Introduction of the furan ring and butyl group.
  • Final attachment of the ethoxyphenylacetamide moiety.

This synthesis can be optimized for yield and purity using various techniques, including continuous flow reactors for industrial applications .

Antimicrobial Properties

Preliminary studies indicate that 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibits significant antimicrobial activity . The triazole ring is particularly important as it may inhibit enzymes involved in fungal cell wall synthesis, specifically targeting ergosterol biosynthesis .

Table 1: Antimicrobial Activity Comparison

Compound NameActivity TypeReference
Compound AAntifungal
Compound BAntibacterial
2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamideAntifungal & Antibacterial

Anti-inflammatory Effects

In addition to its antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects . However, further research is required to fully elucidate these potential activities and their mechanisms .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The unique structural features allow it to bind to specific enzymes or receptors that play critical roles in microbial growth and inflammation.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Fungal Inhibition Study : A study demonstrated that the compound effectively inhibited the growth of several fungal strains by disrupting ergosterol synthesis pathways.
  • Bacterial Resistance : Research highlighted its potential against antibiotic-resistant bacterial strains, suggesting a novel mechanism of action that warrants further investigation.

Future Directions

The ongoing research into 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide aims to:

  • Validate its anti-inflammatory properties through clinical trials.
  • Explore its potential as a lead compound for new antimicrobial agents.

Scientific Research Applications

Biological Activities

Research indicates that 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibits promising antimicrobial and antifungal activities. The triazole moiety is well-documented for its efficacy against various fungal pathogens. Preliminary studies have also suggested potential anti-inflammatory properties, although further research is necessary to substantiate these claims.

Antimicrobial Activity

The compound's antimicrobial properties have been highlighted in several studies. For instance, derivatives of triazole compounds have shown broad-spectrum biological activity, including fungicidal and herbicidal effects. This makes them valuable in addressing the challenges posed by antibiotic-resistant bacteria and fungal infections .

Agricultural Applications

In agriculture, compounds containing triazole rings are utilized as fungicides due to their effectiveness in controlling fungal diseases in crops. The structural features of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide may allow it to serve a similar function, potentially contributing to integrated pest management strategies.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include forming the triazole ring through reactions with hydrazine and appropriate carbonyl compounds. Subsequent steps involve introducing the furan ring and butyl group before attaching the ethoxyphenylacetamide moiety.

Industrial Production Methods

For industrial-scale production, continuous flow reactors can enhance efficiency. Automation in mixing and reaction monitoring contributes to increased yields and purity levels. Optimizing solvents and reaction conditions is crucial for scaling up production while maintaining product quality.

Case Studies

Several studies have explored the efficacy of triazole derivatives in various applications:

  • Antifungal Activity : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, showcasing their potential as antifungal agents .
  • Antibacterial Properties : Research indicated that certain triazole compounds displayed activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Agricultural Efficacy : Triazole-based fungicides have been extensively used in agricultural settings to combat fungal pathogens affecting crops, highlighting their importance in sustainable agriculture practices .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Key reagents and products:

ReagentConditionsProductYield (%)Reference
Hydrogen peroxide (H₂O₂)Ethanol, 25°C, 12 hrsSulfoxide derivative ([S=O] at triazole-3-position)65–70
m-CPBADichloromethane, 0°CSulfone derivative ([O=S=O] at triazole-3-position)80–85
Ozone (O₃)-78°C, followed by workupCleavage of furan ring to diketone (minor pathway)15–20

Mechanistic insights :

  • Sulfur oxidation proceeds via electrophilic attack on the lone pair of the sulfanyl group.

  • Over-oxidation of the furan ring is kinetically less favorable due to steric protection by the butyl group.

Reduction Reactions

The triazole ring and acetamide group participate in selective reductions:

ReagentTarget SiteProductNotes
LiAlH₄Acetamide carbonylReduced to -CH₂NH-(4-ethoxyphenyl)Requires anhydrous THF
H₂/Pd-CFuran ringPartially saturated furan (tetrahydrofuran derivative)Low selectivity due to competing triazole reduction
NaBH₄Sulfanyl groupNo reaction observedConfirmed via NMR studies

Structural impact :

  • Reduction of the acetamide to an amine increases solubility in polar solvents.

  • Partial hydrogenation of the furan ring alters electronic properties but preserves triazole reactivity .

Substitution Reactions

The triazole ring’s N- and S-atoms act as nucleophilic centers:

Nucleophilic Aromatic Substitution

ReagentPositionProductConditions
KNO₃/H₂SO₄Para to ethoxy groupNitro-substituted phenyl ringElectrophilic nitration at 50°C
Cl₂/FeCl₃Triazole C-5Chlorination at furan-adjacent positionLimited by steric hindrance

Thiol-Disulfide Exchange

The sulfanyl group participates in disulfide bond formation:

text
2 R-SH + I₂ → R-S-S-R + 2 HI
  • Observed in the presence of iodine, forming dimeric structures.

Hydrolysis Reactions

Controlled hydrolysis targets the acetamide and ethoxy groups:

ConditionsSite ModifiedProduct
6M HCl, refluxAcetamideCarboxylic acid (-COOH) and 4-ethoxyaniline
BBr₃, CH₂Cl₂Ethoxy groupDemethylation to phenolic -OH group

Kinetic data :

  • Acetamide hydrolysis proceeds with t₁/₂ = 2.3 hrs under acidic conditions.

  • Ethoxy deprotection achieves >90% conversion in 1 hr with BBr₃.

Cycloaddition and Ring-Opening

The furan ring participates in Diels-Alder reactions:

DienophileConditionsProduct
Maleic anhydrideToluene, 110°CBicyclic adduct (endo preference)
TetracyanoethyleneRoom temperatureFuran ring-opening with CN-group incorporation

Applications :

  • Diels-Alder adducts are precursors to polycyclic scaffolds for materials science .

Comparative Reactivity Table

A comparison with structural analogs highlights key differences:

Compound ModificationOxidation Rate (S→SO)Reduction Yield (Acetamide→Amine)Nitration Site
Target Compound t₁/₂ = 4.2 hrs78%Para to ethoxy
Allyl-substituted analog t₁/₂ = 1.8 hrs62%Meta to methoxy
Methyl-triazole variantt₁/₂ = 6.5 hrs85%Ortho to butyl

Industrial-Scale Considerations

  • Continuous flow reactors optimize exothermic oxidations (e.g., H₂O₂ reactions) by improving heat dissipation.

  • Solvent selection : Ethanol minimizes byproducts in sulfoxide formation compared to DMF.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituent variations are summarized below:

Compound R<sup>4</sup> R<sup>5</sup> N-Substituent Key Features
Target Compound Butyl 2-Furyl 4-Ethoxyphenyl Enhanced lipophilicity (butyl), potential anti-inflammatory activity (furyl) .
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a, ) Allyl Pyridin-2-yl - Lower yield (65%); pyridyl group may enhance metal coordination .
N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Ethyl 2-Furyl 4-Bromophenyl Bromine increases molecular weight and potential halogen bonding .
2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Benzyl 2-Furyl - Benzyl group enhances aromatic stacking; tested for crystal packing .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, ) Ethyl 2-Pyridinyl 4-Butylphenyl Orco receptor antagonist; pyridinyl enhances solubility .
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Ethyl 2-Furyl 2,4-Difluorophenyl Fluorine atoms improve metabolic stability .

Pharmacological Comparisons

  • Anti-Exudative Activity : Furyl-containing analogs (e.g., ) exhibit dose-dependent anti-inflammatory effects comparable to diclofenac (8 mg/kg). The ethoxyphenyl group in the target compound may enhance membrane permeability over methoxy or bromo substituents .
  • Orco Receptor Modulation : Structurally related to VUAA1 (), an Orco agonist, but the target compound’s butyl and ethoxy groups may shift activity toward antagonism, similar to OLC15 .
  • Antimicrobial Potential: Triazole-thioacetamides with pyridinyl or halophenyl groups () show fungicidal activity, suggesting the target compound could be similarly active .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Melting Point (°C) Yield (%) Recrystallization Solvent
Target Compound Not reported Not reported Likely H2O:EtOH
6a () 182–184 65 H2O:EtOH (1:1)
6c () 174–176 83 H2O:EtOH (1:1)
7h () Not reported Not reported Not reported

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves several multi-step organic reactions:

  • Formation of the Triazole Ring : The initial step involves the reaction of hydrazine with appropriate carbonyl compounds to form the triazole ring. This can be achieved through cyclization reactions that utilize various hydrazones or hydrazones derived from ketones or aldehydes.

  • Introduction of the Furan Ring : Following the formation of the triazole structure, the furan ring is introduced through electrophilic substitution reactions. This step may involve the use of furan derivatives that can react with the triazole compound.

  • Attachment of the Butyl Group : The butyl group is typically added via alkylation reactions where suitable butyl halides are reacted with the triazole intermediate.

  • Final Coupling Reaction : The last step involves attaching the ethoxyphenylacetamide moiety to the triazole-sulfanyl compound. This can be accomplished through acylation reactions where an acetic acid derivative reacts with an amine or phenol.

Industrial Production Methods

In an industrial context, the production of this compound may utilize optimized reaction conditions to enhance yield and purity:

  • Continuous Flow Reactors : These reactors can improve efficiency by allowing for better control over reaction parameters such as temperature and pressure.

  • Automation : Automated systems for mixing and monitoring reactions can lead to increased yields and reduced reaction times.

  • Optimization of Solvents : The choice of solvents plays a crucial role in maximizing product quality during scale-up processes.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones depending on the oxidizing agent used.

  • Reduction : Reduction reactions may convert functional groups within the molecule into their corresponding amines or alcohols.

  • Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents employed in these reactions include:

Reaction conditions such as temperature and pH are meticulously controlled to achieve desired outcomes.

Comparison with Similar Compounds

Compound Name Molecular Formula Key Features Unique Aspects
4-Amino-5-(2-methoxyphenyl)-4H-triazol-3-ylsulfanyl-acetic acid C13H14N4O3S Contains amino and methoxy groups Lacks the furan ring
5-butyl-4H-1,2,4-triazol-3-thiol C10H14N4S Simpler structure with thiol group No ethoxy or phenyl substituents
1-(5-butyltriazol)-N-(p-toluenesulfonamide) C15H20N4O2S Sulfonamide derivative Different functional groups affecting solubility

The unique combination of functional groups in 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide enhances its solubility and stability compared to similar compounds.

Q & A

Synthetic Strategies and Structural Confirmation

Q: What synthetic strategies are employed for the preparation of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide and its derivatives? A: The synthesis involves a multi-step protocol:

Core Formation : Cyclization of thiosemicarbazides under alkaline conditions to generate the 1,2,4-triazole ring.

Functionalization : Introduction of the sulfanylacetamide moiety via nucleophilic substitution.

Derivatization : Substituent variation at the triazole 4-position (e.g., alkyl, aryl groups) and acetamide phenyl ring.
Structural confirmation requires spectroscopic methods (¹H/¹³C NMR for regiochemistry, FT-IR for functional groups) and X-ray crystallography for absolute configuration .

Biological Activity Evaluation Models

Q: What experimental models are recommended for assessing anti-exudative activity? A: The formalin-induced rat paw edema model is widely used:

Edema Induction : Subplantar formalin injection (1–2% v/v).

Dosing : Intraperitoneal or oral administration of test compounds.

Quantification : Edema volume measured via plethysmometry at 3–24 hours post-induction.

Histopathology : Tissue sections analyzed for leukocyte infiltration and vascular permeability .

Structure-Activity Relationship (SAR) Optimization

Q: How can researchers systematically investigate SAR to enhance pharmacological profiles? A: Key approaches include:

Position-Specific Modifications :

  • Triazole 4-position: Introduce electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups.
  • Acetamide phenyl ring: Vary substituents (e.g., ethoxy, fluorine) to modulate lipophilicity.

QSAR Modeling : Use Hammett constants or molecular descriptors (logP, polar surface area) with multivariate regression to predict activity trends.

In Silico Screening : Molecular docking against inflammatory targets (e.g., COX-2) to prioritize synthetic targets .

Advanced Structural Characterization Techniques

Q: What advanced methods resolve structural ambiguities in triazole-acetamide derivatives? A: Critical techniques include:

Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions forming dimeric motifs) .

Dynamic NMR : Temperature-dependent studies to analyze conformational flexibility.

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.

Addressing Contradictory Biological Data

Q: How should researchers resolve discrepancies between in vitro and in vivo activity data? A: Follow a systematic validation workflow:

Compound Stability : HPLC monitoring under physiological conditions (pH 7.4, 37°C).

Metabolic Profiling : Incubate with liver microsomes to identify active metabolites.

Pharmacokinetics : Measure plasma/tissue exposure levels via LC-MS.

Orthogonal Assays : Compare results across multiple inflammation models (e.g., carrageenan-induced edema vs. cytokine ELISA) .

Analytical Methods for Purity and Identity

Q: What analytical methods ensure batch-to-batch consistency? A: Essential protocols include:

Chromatography :

  • HPLC : Reverse-phase C18 columns, UV detection at 254 nm; purity ≥95% by peak area.
  • TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane eluents.

Spectroscopy :

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.
  • Elemental Analysis : Confirms C, H, N content within ±0.4% theoretical values .

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